![molecular formula C46H60N2O4 B10850326 bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)
bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-139 is a compound known for its strong binding affinity to opioid receptorsMCL-139 has shown significant potential in opioid research due to its ability to bind effectively to opioid receptors, making it a subject of interest in the development of new analgesics and treatments for opioid addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MCL-139 involves the formation of a twin drug structure with ester spacers. The process typically includes the following steps:
Formation of the Twin Drug Structure: The twin drug structure is synthesized by combining two pharmacophore components through a chemical reaction that forms an ester bond.
Reaction Conditions: The reaction mixture is stirred at elevated temperatures (e.g., 70°C) for an extended period (e.g., 24 hours). After cooling, the reaction is quenched with water and extracted with ethyl acetate.
Industrial Production Methods: Industrial production of MCL-139 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: MCL-139 undergoes various chemical reactions, including:
Oxidation: MCL-139 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MCL-139 into reduced forms with different pharmacological properties.
Substitution: Substitution reactions involve replacing specific functional groups in MCL-139 with other groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of MCL-139, each with unique pharmacological properties .
Scientific Research Applications
MCL-139 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying twin drug structures and their interactions with receptors.
Biology: Investigated for its role in modulating opioid receptors and its potential in treating opioid addiction.
Medicine: Explored as a potential analgesic and in the development of new pain management therapies.
Industry: Utilized in the pharmaceutical industry for the development of new drugs targeting opioid receptors.
Mechanism of Action
MCL-139 exerts its effects by binding to opioid receptors in the central nervous system. The compound interacts with the receptor’s active site, mimicking the action of natural opioids. This binding inhibits the transmission of pain signals, providing analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the modulation of neurotransmitter release and signal transduction .
Comparison with Similar Compounds
MCL-144: Another twin drug with a longer ester spacer, showing similar binding affinity to opioid receptors.
MCL-145: A twin drug with different pharmacophore components, exhibiting dual action on opioid receptors.
Uniqueness of MCL-139: MCL-139 is unique due to its specific ester spacer length and the combination of pharmacophore components, which provide a balanced profile of potency and selectivity. Its strong binding affinity and effective modulation of opioid receptors make it a valuable compound in opioid research .
Properties
Molecular Formula |
C46H60N2O4 |
|---|---|
Molecular Weight |
705.0 g/mol |
IUPAC Name |
bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate |
InChI |
InChI=1S/C46H60N2O4/c49-43(51-35-15-13-33-25-41-37-11-1-3-19-45(37,39(33)27-35)21-23-47(41)29-31-7-5-8-31)17-18-44(50)52-36-16-14-34-26-42-38-12-2-4-20-46(38,40(34)28-36)22-24-48(42)30-32-9-6-10-32/h13-16,27-28,31-32,37-38,41-42H,1-12,17-26,29-30H2/t37?,38?,41-,42-,45-,46-/m1/s1 |
InChI Key |
XZOSATCOBKLHCF-JNDXSTKLSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H](C2C1)CC4=C3C=C(C=C4)OC(=O)CCC(=O)OC5=CC6=C(C[C@@H]7C8[C@@]6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)CCC(=O)OC5=CC6=C(CC7C8C6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


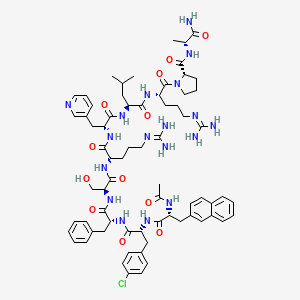
![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)
![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)

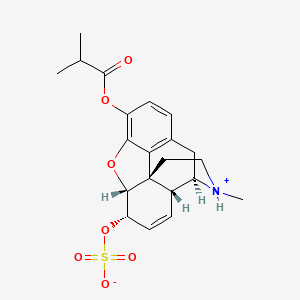
![1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine](/img/structure/B10850301.png)
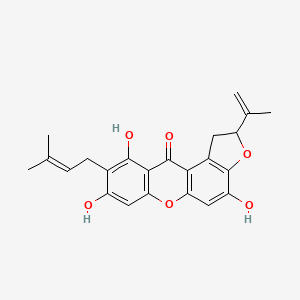

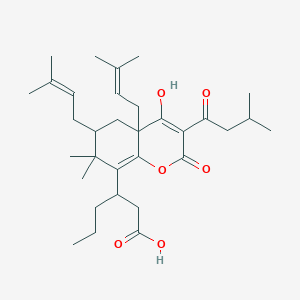
![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)
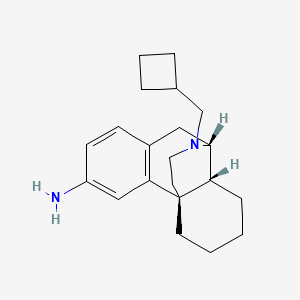
![1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea](/img/structure/B10850333.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850337.png)
